Cas no 2228448-85-7 (methyl 5-(4-methylpiperidin-4-yl)oxyfuran-2-carboxylate)
methyl 5-(4-methylpiperidin-4-yl)oxyfuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-(4-methylpiperidin-4-yl)oxyfuran-2-carboxylate
- EN300-1744252
- methyl 5-[(4-methylpiperidin-4-yl)oxy]furan-2-carboxylate
- 2228448-85-7
-
- Inchi: 1S/C12H17NO4/c1-12(5-7-13-8-6-12)17-10-4-3-9(16-10)11(14)15-2/h3-4,13H,5-8H2,1-2H3
- InChI Key: GHJONSZZDMYYJA-UHFFFAOYSA-N
- SMILES: O(C1=CC=C(C(=O)OC)O1)C1(C)CCNCC1
Computed Properties
- Exact Mass: 239.11575802g/mol
- Monoisotopic Mass: 239.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 60.7Ų
methyl 5-(4-methylpiperidin-4-yl)oxyfuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744252-0.05g |
methyl 5-[(4-methylpiperidin-4-yl)oxy]furan-2-carboxylate |
2228448-85-7 | 0.05g |
$1224.0 | 2023-09-20 | ||
| Enamine | EN300-1744252-0.1g |
methyl 5-[(4-methylpiperidin-4-yl)oxy]furan-2-carboxylate |
2228448-85-7 | 0.1g |
$1283.0 | 2023-09-20 | ||
| Enamine | EN300-1744252-0.25g |
methyl 5-[(4-methylpiperidin-4-yl)oxy]furan-2-carboxylate |
2228448-85-7 | 0.25g |
$1341.0 | 2023-09-20 | ||
| Enamine | EN300-1744252-0.5g |
methyl 5-[(4-methylpiperidin-4-yl)oxy]furan-2-carboxylate |
2228448-85-7 | 0.5g |
$1399.0 | 2023-09-20 | ||
| Enamine | EN300-1744252-1.0g |
methyl 5-[(4-methylpiperidin-4-yl)oxy]furan-2-carboxylate |
2228448-85-7 | 1g |
$1458.0 | 2023-06-03 | ||
| Enamine | EN300-1744252-2.5g |
methyl 5-[(4-methylpiperidin-4-yl)oxy]furan-2-carboxylate |
2228448-85-7 | 2.5g |
$2856.0 | 2023-09-20 | ||
| Enamine | EN300-1744252-5.0g |
methyl 5-[(4-methylpiperidin-4-yl)oxy]furan-2-carboxylate |
2228448-85-7 | 5g |
$4226.0 | 2023-06-03 | ||
| Enamine | EN300-1744252-10.0g |
methyl 5-[(4-methylpiperidin-4-yl)oxy]furan-2-carboxylate |
2228448-85-7 | 10g |
$6266.0 | 2023-06-03 | ||
| Enamine | EN300-1744252-1g |
methyl 5-[(4-methylpiperidin-4-yl)oxy]furan-2-carboxylate |
2228448-85-7 | 1g |
$1458.0 | 2023-09-20 | ||
| Enamine | EN300-1744252-5g |
methyl 5-[(4-methylpiperidin-4-yl)oxy]furan-2-carboxylate |
2228448-85-7 | 5g |
$4226.0 | 2023-09-20 |
methyl 5-(4-methylpiperidin-4-yl)oxyfuran-2-carboxylate Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on methyl 5-(4-methylpiperidin-4-yl)oxyfuran-2-carboxylate
Professional Introduction to Methyl 5-(4-methylpiperidin-4-yl)oxyfuran-2-carboxylate (CAS No. 2228448-85-7)
Methyl 5-(4-methylpiperidin-4-yl)oxyfuran-2-carboxylate, identified by the CAS number 2228448-85-7, is a compound of significant interest in the field of chemical and biomedical research. This compound belongs to a class of molecules that exhibit potential applications in drug development, particularly in the modulation of biological pathways and the synthesis of novel therapeutic agents.
The structural features of methyl 5-(4-methylpiperidin-4-yl)oxyfuran-2-carboxylate make it a versatile intermediate in organic synthesis. The presence of a furan ring and a piperidine moiety provides a unique scaffold that can be further functionalized to create more complex molecules. These structural components are known to interact favorably with biological targets, making this compound a valuable asset in the development of new pharmaceuticals.
In recent years, there has been growing interest in the use of piperidine derivatives in medicinal chemistry due to their ability to enhance drug bioavailability and binding affinity. The 4-methylpiperidin-4-yl group in this compound contributes to its pharmacological potential by providing a rigid structure that can stabilize the binding of the molecule to its target receptors. This has led to numerous studies exploring its applications in the treatment of various diseases, including neurological disorders and infectious diseases.
The furan ring component of methyl 5-(4-methylpiperidin-4-yl)oxyfuran-2-carboxylate also plays a crucial role in its biological activity. Furan derivatives are known for their ability to interact with enzymes and receptors, often leading to significant therapeutic effects. Recent research has highlighted the potential of furan-based compounds in the development of antiviral and anti-inflammatory agents, further underscoring the importance of this compound in medicinal chemistry.
One of the most promising applications of methyl 5-(4-methylpiperidin-4-yl)oxyfuran-2-carboxylate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By targeting specific kinases, it is possible to develop drugs that can modulate these pathways and treat disease effectively. The structural features of this compound make it an excellent candidate for such applications, as it can be modified to selectively inhibit particular kinases while minimizing side effects.
Another area where this compound shows promise is in the development of central nervous system (CNS) drugs. The ability of piperidine derivatives to cross the blood-brain barrier has made them valuable in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The presence of both the piperidine and furan moieties in methyl 5-(4-methylpiperidin-4-yl)oxyfuran-2-carboxylate suggests that it may have similar properties, making it a potential lead compound for further investigation.
In conclusion, methyl 5-(4-methylpiperidin-4-yl)oxyfuran-2-carboxylate (CAS No. 2228448-85-7) is a compound with significant potential in the field of drug development. Its unique structural features make it a versatile intermediate for synthesizing novel therapeutic agents, particularly those targeting kinases and CNS disorders. As research continues to uncover new applications for this compound, it is likely that its importance in biomedical research will only continue to grow.
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